molecular formula C10H19NO2 B1624005 Ethyl 4-isopropyl-2-pyrrolidinecarboxylate CAS No. 99176-42-8

Ethyl 4-isopropyl-2-pyrrolidinecarboxylate

Cat. No. B1624005
CAS RN: 99176-42-8
M. Wt: 185.26 g/mol
InChI Key: IQIGUCBDHOIOTR-UHFFFAOYSA-N
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Description

Ethyl 4-isopropyl-2-pyrrolidinecarboxylate is a chemical compound with the molecular formula C10H19NO2 . It is used in experimental and research applications .


Molecular Structure Analysis

The molecular structure of Ethyl 4-isopropyl-2-pyrrolidinecarboxylate consists of a five-membered pyrrolidine ring, which is a nitrogen heterocycle. This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

Ethyl 4-isopropyl-2-pyrrolidinecarboxylate has a molecular weight of 185.26. It has a predicted boiling point of 237.6±33.0 °C and a predicted density of 0.970±0.06 g/cm3. Its storage temperature is 2-8°C, and it has a predicted pKa of 8.19±0.10 .

Safety And Hazards

Specific safety and hazard information for Ethyl 4-isopropyl-2-pyrrolidinecarboxylate was not found in the available resources. For detailed safety measures, it’s recommended to refer to its Safety Data Sheet (SDS) .

Future Directions

While specific future directions for Ethyl 4-isopropyl-2-pyrrolidinecarboxylate are not available, it’s worth noting that pyrrolidine compounds are widely used in drug discovery due to their versatile scaffold for creating novel biologically active compounds . This suggests potential future applications in the development of new drugs.

properties

IUPAC Name

ethyl 4-propan-2-ylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-4-13-10(12)9-5-8(6-11-9)7(2)3/h7-9,11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIGUCBDHOIOTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408075
Record name ETHYL 4-ISOPROPYL-2-PYRROLIDINECARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-isopropyl-2-pyrrolidinecarboxylate

CAS RN

99176-42-8
Record name ETHYL 4-ISOPROPYL-2-PYRROLIDINECARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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